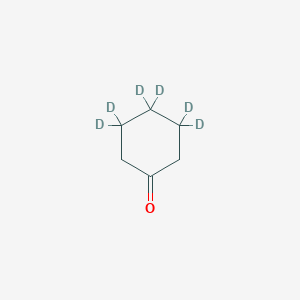
Glycocide-13C2
Übersicht
Beschreibung
Glycocide-13C2, also known as Glycolic acid-13C2, is the labelled analogue of glycolic acid . Glycolic acid is a constituent of sugarcane juice and has a role as a metabolite and a keratolytic drug . It is also an inhibitor of tyrosinase, suppressing melanin formation and leading to a lightening of skin color .
Synthesis Analysis
The synthesis of glycosides involves complex tasks in organic synthesis, despite involving only a simple type of bond-forming reaction . A variety of electroanalytical tools can be utilized to investigate redox-active intermediates involved in the synthesis . High-throughput material research has been applied to measure physical properties and biological performance of many different polymeric biomaterials .Molecular Structure Analysis
The general structure of a cardiac glycoside consists of a steroid molecule attached to a sugar (glycoside) and an R group . The steroid nucleus consists of four fused rings to which other functional groups such as methyl, hydroxyl, and aldehyde groups can be attached to influence the overall molecule’s biological activity .Chemical Reactions Analysis
Many synthetic transformations are centered on the alteration of oxidation states, but these redox processes frequently pass through intermediates with short life-times, making their study challenging . A variety of electroanalytical tools can be utilized to investigate these redox-active intermediates .Physical And Chemical Properties Analysis
Glycosides are more polar than their respective aglycones and, as a result, glycoside formation usually increases water solubility . Sometimes, the glycosidic residue is crucial for bioactivity, in other cases glycosylation only impacts on pharmacokinetic parameters .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research and Drug Development
Glycolic acid-13C2: is utilized in pharmaceutical research for the development of new drugs. Its stable isotopic labeling allows for tracking the metabolic pathways and quantifying the pharmacokinetics of drug candidates . This is particularly useful in the development of dermatological agents, where glycolic acid is commonly used for its exfoliating properties.
Analytical Method Validation
In analytical chemistry, Glycolic acid-13C2 serves as an internal standard for method validation, ensuring the accuracy and consistency of analytical methods, especially in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) . This is crucial for regulatory compliance in pharmaceuticals and other industries.
Biocatalysis and Enzyme Research
Researchers use Glycocide-13C2 to study enzyme-catalyzed reactions involving glycosidic bonds. By observing the incorporation of the carbon-13 isotope into reaction products, scientists can gain insights into enzyme mechanisms and design more efficient biocatalysts .
Material Science
In material science, Glycolic acid-13C2 can be used to synthesize polymers with specific isotopic labels. These polymers can then be tracked and analyzed in complex systems, such as biodegradable plastics, to understand degradation pathways and rates .
Environmental Science
Glycolic acid-13C2: is applied in environmental science to trace the fate of organic compounds in ecosystems. Its isotopic label helps in studying the biodegradation of pollutants and the carbon cycle in different environmental contexts .
Cosmetic Industry Research
The cosmetic industry benefits from research using Glycolic acid-13C2 to develop new skincare products. Its application in formulations is studied to optimize the delivery and efficacy of active ingredients in skin treatments .
Food Science
In food science, Glycolic acid-13C2 is used to investigate the preservation effects of glycolic acid on food products. The isotope labeling allows for the monitoring of glycolic acid’s interaction with food components and its impact on shelf life .
Nuclear Magnetic Resonance (NMR) Spectroscopy
Glycolic acid-13C2: is valuable in NMR spectroscopy as a reference compound. Its carbon-13 isotopes provide distinct signals that help in the structural elucidation of organic molecules and complex mixtures .
Wirkmechanismus
Target of Action
Glycolic Acid-13C2, also known as Glycocide-13C2, primarily targets the enzyme tyrosinase . Tyrosinase plays a crucial role in the production of melanin, the pigment responsible for skin color .
Mode of Action
Glycolic Acid-13C2 acts as an inhibitor of tyrosinase . By suppressing the activity of this enzyme, it reduces the formation of melanin, leading to a lightening of skin color .
Pharmacokinetics
As a small organic molecule , it is expected to have good absorption and distribution profiles. Its metabolism and excretion would likely involve standard biochemical processes.
Result of Action
The primary result of Glycolic Acid-13C2’s action is the suppression of melanin formation , leading to a lightening of skin color . This makes it useful in the treatment of conditions like hyperpigmentation.
Zukünftige Richtungen
Future studies could focus on discovering novel transcription factors and pathways involved in the complex transcriptional network regulating tumorigenesis . Improved algorithms and models for network analysis would substantially increase the probability of finding druggable transcription factor targets .
Eigenschaften
IUPAC Name |
2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O3/c3-1-2(4)5/h3H,1H2,(H,4,5)/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMRFAOFKBGASW-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C](=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440240 | |
| Record name | Glycocide-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.037 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycolic acid-13C2 | |
CAS RN |
111389-68-5 | |
| Record name | Glycocide-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 111389-68-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide](/img/structure/B118152.png)










